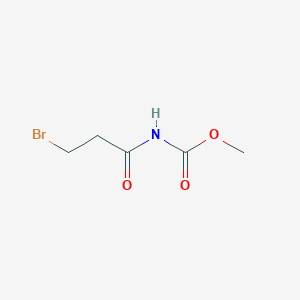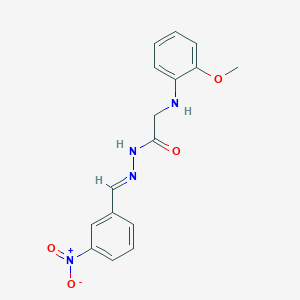![molecular formula C19H13Br2NO3S B11539999 4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE is a complex organic compound characterized by the presence of bromine atoms and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE typically involves the reaction of 4-bromobenzaldehyde with 4-bromoaniline to form the imine intermediate. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of corresponding oxides.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of new functional groups such as methoxy or cyano groups.
Scientific Research Applications
4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The bromine atoms and sulfonate groups can also participate in various non-covalent interactions, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
- (E)-4-[(4-BROMOPHENYL)IMINO]METHYLPHENOL
- (E)-4-[(4-FLUOROPHENYL)IMINO]METHYLPHENOL
- (E)-4-[(4-BROMOPHENYL)IMINO]METHYL-2-METHOXYPHENOL
Uniqueness: 4-[(E)-[(4-BROMOPHENYL)IMINO]METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE is unique due to the presence of both bromine atoms and sulfonate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H13Br2NO3S |
|---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
[4-[(4-bromophenyl)iminomethyl]phenyl] 4-bromobenzenesulfonate |
InChI |
InChI=1S/C19H13Br2NO3S/c20-15-3-7-17(8-4-15)22-13-14-1-9-18(10-2-14)25-26(23,24)19-11-5-16(21)6-12-19/h1-13H |
InChI Key |
FVICHZMFKONAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)OS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)
![(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11539930.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)
![2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate](/img/structure/B11539938.png)
![2-(4-Fluorophenoxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11539943.png)
![2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B11539944.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11539947.png)



![1-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11539978.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540006.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540012.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540025.png)
